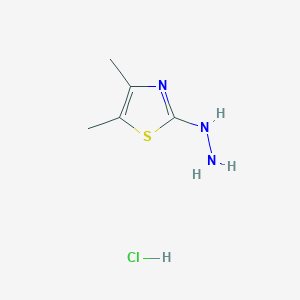
HEPARIN AMMONIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin ammonium salt is a derivative of heparin, a naturally occurring anticoagulant found in the body. Heparin is a member of the glycosaminoglycan family, which are linear polysaccharides composed of repeating disaccharide units. This compound is used in various medical and research applications due to its anticoagulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin ammonium salt is typically prepared from heparin extracted from animal tissues, such as porcine intestinal mucosa. The extraction process involves several steps, including enzymatic digestion, purification, and precipitation. The heparin is then converted to its ammonium salt form by neutralizing it with ammonium hydroxide.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from animal tissues, followed by purification using techniques such as ion-exchange chromatography and precipitation. The final product is obtained by neutralizing the purified heparin with ammonium hydroxide and drying it to obtain the ammonium salt form .
Chemical Reactions Analysis
Types of Reactions: Heparin ammonium salt undergoes various chemical reactions, including:
Oxidation: Heparin can be oxidized using agents such as periodate, which cleaves the glycosidic bonds and modifies the polysaccharide structure.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which can modify the functional groups on the heparin molecule.
Substitution: Heparin can undergo substitution reactions where functional groups are replaced with other groups, such as sulfation or acetylation.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in aqueous or alcoholic solution.
Substitution: Sulfating agents like sulfur trioxide-pyridine complex.
Major Products:
Oxidation: Cleaved polysaccharide fragments.
Reduction: Modified heparin with reduced functional groups.
Substitution: Sulfated or acetylated heparin derivatives
Scientific Research Applications
Heparin ammonium salt is widely used in scientific research due to its anticoagulant properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in cell culture studies to prevent clotting in blood samples and to study cell signaling pathways.
Medicine: Used as an anticoagulant in medical devices, such as catheters and dialysis machines, to prevent blood clotting.
Industry: Utilized in the production of anticoagulant coatings for medical devices and in the purification of proteins and other biomolecules
Mechanism of Action
Heparin ammonium salt exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring inhibitor of blood coagulation. This binding enhances the activity of antithrombin III, leading to the inactivation of thrombin and factor Xa, which are crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound prevents the formation of blood clots .
Comparison with Similar Compounds
Heparin ammonium salt is similar to other heparin derivatives, such as heparin sodium and heparin calcium. it has unique properties due to the presence of ammonium ions. Some similar compounds include:
Heparin Sodium: A sodium salt form of heparin with similar anticoagulant properties.
Heparin Calcium: A calcium salt form of heparin used in similar medical applications.
Low Molecular Weight Heparin: A derivative of heparin with a lower molecular weight, offering different pharmacokinetic properties and reduced risk of bleeding.
This compound stands out due to its specific ionic form, which can influence its solubility and interaction with other molecules.
Properties
CAS No. |
60800-63-7 |
|---|---|
Molecular Weight |
0 |
Synonyms |
HEPARIN AMMONIUM; HEPARIN AMMONIUM SALT; HEPARIN PORCINE AMMONIUM SALT; PORCINE HEPARIN, AMMONIUM; heparinammoniumsaltf.porcineintest.mucosa,~145u/mg; heparin ammonium from porcine*intestinal mucosa; Heparin ammonium salt from porcine intestinal mucosa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




